
6-Morpholinopyridine-3-sulfonyl Chloride Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Morpholinopyridine-3-sulfonyl Chloride Hydrochloride is a versatile chemical compound with a molecular weight of 299.17 g/mol and a purity of at least 95% . It is known for its diverse range of applications in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholinopyridine-3-sulfonyl Chloride Hydrochloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. This reaction is carried out in a solvent such as chlorobenzene or trifluoromethylbenzene . The process involves adding phosphorus pentachloride to the reaction solution containing pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. The reaction mixture is then subjected to distillation under reduced pressure to purify the product .
Industrial Production Methods
The industrial production of pyridine-3-sulfonyl chloride, a precursor to this compound, follows a similar method. The process is designed to minimize byproduct formation and maximize yield, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
6-Morpholinopyridine-3-sulfonyl Chloride Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with amines can yield sulfonamide derivatives.
Aplicaciones Científicas De Investigación
6-Morpholinopyridine-3-sulfonyl Chloride Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is employed in biochemical studies to modify proteins and other biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 6-Morpholinopyridine-3-sulfonyl Chloride Hydrochloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-3-sulfonyl Chloride: A precursor to 6-Morpholinopyridine-3-sulfonyl Chloride Hydrochloride, used in similar applications.
Morpholine Derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.
Uniqueness
This compound is unique due to its combination of the morpholine ring and the sulfonyl chloride group, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications .
Propiedades
Fórmula molecular |
C9H12Cl2N2O3S |
|---|---|
Peso molecular |
299.17 g/mol |
Nombre IUPAC |
6-morpholin-4-ylpyridine-3-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O3S.ClH/c10-16(13,14)8-1-2-9(11-7-8)12-3-5-15-6-4-12;/h1-2,7H,3-6H2;1H |
Clave InChI |
MRXPXLQOJZJGKA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC=C(C=C2)S(=O)(=O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-5-one](/img/structure/B13696460.png)
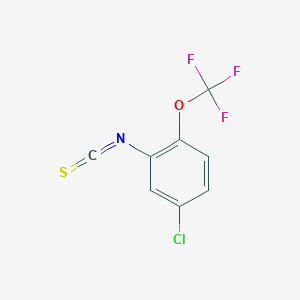
![6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13696475.png)

![Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride](/img/structure/B13696481.png)
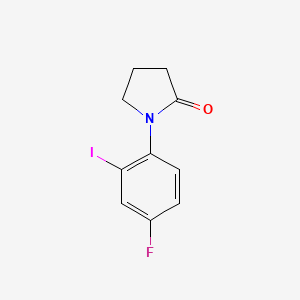

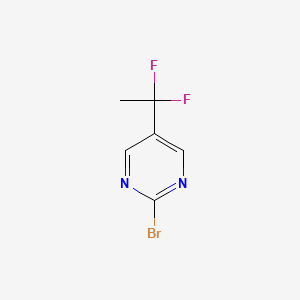
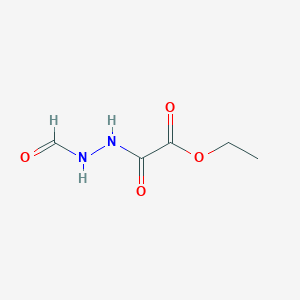
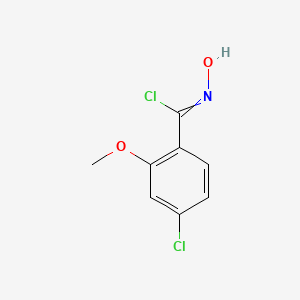
![[6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol](/img/structure/B13696520.png)
![8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13696524.png)
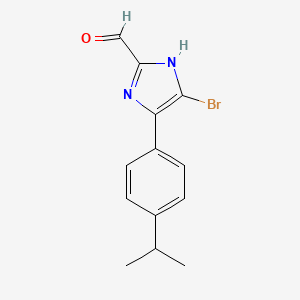
![5-Bromo-4-[2-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696538.png)
